molecular formula C9H11Cl2NO2 B2636050 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride CAS No. 29401-05-6

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

Cat. No.: B2636050
CAS No.: 29401-05-6
M. Wt: 236.09
InChI Key: HOSYZUXQCOHXKC-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a chloro-substituted benzodioxole ring attached to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Chlorination: The benzodioxole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of Ethanamine Group: The chlorinated benzodioxole is reacted with ethylenediamine under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

    2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride: Similar structure but with a benzoxazole ring instead of a benzodioxole ring.

    2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride: Contains an indole ring instead of a benzodioxole ring.

    (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride: Features a benzimidazole ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(7-chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8;/h3-4H,1-2,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYZUXQCOHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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